molecular formula C8H10F3NO2 B13306600 methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate

methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B13306600
M. Wt: 209.17 g/mol
InChI Key: LIRVRIJXYGMRMG-JGWLITMVSA-N
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Description

Methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate is a bicyclic compound featuring a 2-azabicyclo[3.1.0]hexane core with a trifluoromethyl group at position 6 and a methyl ester at position 2. Its unique structure combines stereochemical complexity with fluorine substitution, making it relevant to pharmaceutical research, particularly in drug discovery for metabolic stability and target binding optimization. This article compares its structural, synthetic, and pharmacological attributes with similar bicyclic analogs.

Properties

Molecular Formula

C8H10F3NO2

Molecular Weight

209.17 g/mol

IUPAC Name

methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C8H10F3NO2/c1-14-7(13)4-2-3-5(6(3)12-4)8(9,10)11/h3-6,12H,2H2,1H3/t3-,4+,5-,6-/m1/s1

InChI Key

LIRVRIJXYGMRMG-JGWLITMVSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H]2[C@H]([C@@H]2N1)C(F)(F)F

Canonical SMILES

COC(=O)C1CC2C(C2N1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclization of Amino Acid Derivatives

One prominent method involves starting from glutamic acid derivatives, which undergo amino protection, followed by cyclization catalyzed by 4-dimethylaminopyridine (DMAP). This process yields the bicyclic core with high stereoselectivity.

Reaction Scheme:

Glutamic acid derivative → Amino protection → Cyclization (DMAP catalysis) → Reduction/Dehydration → Esterification

Reaction Conditions:

  • Catalytic DMAP (0.4 equivalents)
  • Solvent: typically dichloromethane (DCM)
  • Temperature: room temperature
  • Yield: approximately 82% for the cyclized intermediate

Incorporation of the Trifluoromethyl Group

The trifluoromethyl group is introduced via nucleophilic addition of trifluoromethyldiazomethane, generated in situ from trifluoroethylamine hydrochloride and sodium nitrite. This reagent reacts with the bicyclic intermediate to install the trifluoromethyl substituent at the appropriate position.

Key Steps:

  • Generation of trifluoromethyldiazomethane in a generator flask
  • Passage through inert gas (argon) into a stirred solution of the bicyclic intermediate
  • Reaction carried out at room temperature, with excess reagent to ensure complete substitution

Reaction Data:

Reagent Conditions Yield/Notes
Trifluoromethyldiazomethane Inert atmosphere, room temperature Conversion rate ~30%; yields vary based on subsequent steps

Esterification and Final Functionalization

The ester group is introduced either directly during the cyclization or through subsequent esterification of the carboxylic acid intermediate. Typical reagents include methyl iodide or methyl chloroformate, under basic conditions, to afford the methyl ester.

Specific Synthetic Route from Literature

A detailed synthesis reported involves multiple steps:

  • Starting from glutamic acid, protected as a Boc derivative
  • Cyclization using DMAP catalysis to form the azabicyclic core
  • Reduction and dehydration to form the alkene
  • Asymmetric Simmons-Smith reaction to introduce the cyclopropane ring
  • Hydrolysis to yield the carboxylic acid
  • Conversion to methyl ester via methylation

Reaction Conditions Summary:

Step Reagents Conditions Yield
Cyclization DMAP, di-tert-butyl dicarbonate Room temp, 82% -
Trifluoromethylation CF3CHN2, inert atmosphere Room temp, 30% conversion -
Esterification Methyl iodide or methyl chloroformate Basic conditions Variable

Data Tables Summarizing Key Parameters

Step Reagents Solvent Temperature Yield Remarks
Amino protection & cyclization Boc-protected amino acid, DMAP DCM RT 82% High stereoselectivity
Trifluoromethylation Trifluoromethyldiazomethane Inert gas, RT RT 30% Requires excess reagent
Esterification Methyl iodide DMF or acetone RT Variable Final step

Research Findings and Considerations

  • The stereochemistry of the final product can be controlled via chiral starting materials and stereoselective cyclization steps.
  • The trifluoromethylation step is sensitive and often requires optimization to maximize yield.
  • Protecting groups such as Boc are critical for controlling regioselectivity and stereochemistry during cyclization.
  • The overall synthesis is modular, allowing for modifications to introduce different substituents or functional groups.

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Substituents (Position) Functional Groups Core Azabicyclo Ring CAS/RN References
Target: Methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate CF₃ (6), COOCH₃ (3) Ester, Trifluoromethyl 2-azabicyclo[3.1.0] Not provided N/A
Methyl (1S,5R)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate () CH₃ (6,6), COOCH₃ (2) Ester, Dimethyl 3-azabicyclo[3.1.0] 2089577-29-5
Methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl () CH₃ (6,6), COOCH₃ (2) Ester (HCl salt), Dimethyl 3-azabicyclo[3.1.0] 565456-77-1
2-Azabicyclo[3.1.0]hexan-3-one () None Ketone 2-azabicyclo[3.1.0] 2193098-04-1
(1R,5S,6R)-3-(5-Hydroxyadamantan-2-yl)carbamoyl...hexane-6-carboxylic Acid () Adamantyl carboxamide (3), COOH (6) Carboxylic acid, Amide 3-azabicyclo[3.1.0] Not provided

Key Observations :

  • Core Variations : The target compound’s 2-azabicyclo ring differs from most analogs (e.g., 3-azabicyclo in ), altering nitrogen position and electronic properties.
  • Substituent Effects : Trifluoromethyl (CF₃) enhances lipophilicity and metabolic stability compared to dimethyl () or hydroxyl groups ().
  • Functional Groups : Ester vs. ketone () or carboxylic acid () impacts reactivity and solubility.

Key Observations :

  • Fluorination : The target’s CF₃ group may require specialized fluorination techniques (e.g., electrochemical or photoredox methods, as in ).
  • Stereochemical Control : Stereoselective synthesis is critical for analogs with multiple chiral centers (e.g., ).

Pharmacological and Physicochemical Properties

Key Observations :

  • Trifluoromethyl Advantage : CF₃ in the target compound may enhance blood-brain barrier penetration compared to dimethyl analogs.
  • Salt Forms : Hydrochloride salts () improve aqueous solubility for drug formulation.

Biological Activity

Methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Basic Information

PropertyValue
Molecular Formula C₈H₁₁ClF₃NO₂
Molecular Weight 245.63 g/mol
CAS Number 1955474-89-1
Structural Formula Structural Formula

This compound has been studied for its interaction with the μ-opioid receptor. Research indicates that compounds in the azabicyclo[3.1.0]hexane class exhibit high binding affinities for this receptor subtype, which plays a critical role in pain modulation and analgesia .

Pharmacological Effects

  • Analgesic Properties : The compound has shown potential as an analgesic by acting as a μ-opioid receptor ligand, which may help in treating conditions like pruritus in veterinary medicine .
  • Antinociceptive Activity : Studies have indicated that derivatives of this compound can act as antagonists of morphine-induced antinociception, suggesting a role in pain management without the typical side effects associated with traditional opioids .
  • Antioxidant and Anticancer Activities : The spirocyclic structure of azabicyclo compounds is associated with various biological activities, including antioxidant and anticancer properties .

Study on μ-Opioid Receptor Ligands

A study published in 2012 evaluated several 3-azabicyclo[3.1.0]hexane derivatives for their μ-opioid receptor binding affinity and functional activity. It was found that modifications to the lead structure significantly affected binding affinities, achieving picomolar levels for some compounds . This suggests that this compound could be optimized further for enhanced therapeutic efficacy.

Synthesis and Biological Evaluation

Another research highlighted the synthesis of bis-spirocyclic derivatives from azabicyclo[3.1.0]hexane frameworks, demonstrating their broad range of biological activities including antibacterial effects and potential applications in drug discovery .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for achieving high enantiomeric purity in the preparation of methyl (1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate?

  • Methodological Answer : Enantioselective synthesis typically involves chiral auxiliaries or asymmetric catalysis. For bicyclic aziridine-carboxylates, cyclopropanation via Simmons-Smith reactions or transition-metal-catalyzed [2+1] cycloadditions is common. Post-functionalization (e.g., trifluoromethylation) requires careful control of steric and electronic effects. Purification via chiral column chromatography (e.g., CHIRALPAK® AD-H) or crystallization with resolving agents (e.g., L-tartaric acid derivatives) is critical for ≥99% ee. NMR monitoring of diastereomeric intermediates is advised .

Q. How can the stereochemical configuration of this bicyclic compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For non-crystalline samples, compare experimental vs. computed electronic circular dichroism (ECD) spectra using DFT (e.g., B3LYP/6-311+G(d,p)). ¹H-¹H NOESY NMR can validate spatial proximity of substituents (e.g., trifluoromethyl and carboxylate groups). High-resolution MS and isotopic labeling ensure molecular integrity .

Q. What analytical techniques are optimal for characterizing structural stability under varying pH and temperature?

  • Methodological Answer : Perform accelerated stability studies using HPLC-UV/MS with C18 columns (e.g., Agilent ZORBAX Eclipse Plus) under:

  • Acidic/basic conditions : 0.1 M HCl or NaOH (25–60°C).
  • Oxidative stress : 0.3% H₂O₂.
    Degradation products are identified via LC-QTOF-MS. Thermodynamic stability is assessed using DSC/TGA to detect melting points and decomposition thresholds .

Advanced Research Questions

Q. How can conflicting NMR data for diastereomeric byproducts be resolved during synthesis?

  • Methodological Answer : Contradictions often arise from overlapping signals or dynamic processes (e.g., ring puckering). Strategies:

  • Variable-temperature NMR : Resolve exchange-broadened peaks (e.g., -40°C to 80°C in d⁶-DMSO).
  • Isotopic labeling : ¹³C-enriched carboxylate groups clarify coupling patterns.
  • DFT calculations : Predict chemical shifts (GIAO method) to assign ambiguous signals.
    Example: A 2025 study resolved bicyclo[3.1.0]hexane conformers using 2D EXSY experiments .

Q. What strategies optimize yield in late-stage trifluoromethylation without compromising bicyclic ring integrity?

  • Methodological Answer : Trifluoromethylation via radical pathways (e.g., Togni’s reagent/Cu catalysis) minimizes ring strain. Key parameters:

  • Solvent : DMF or DCE (low nucleophilicity).
  • Temperature : -20°C to 0°C to suppress β-elimination.
  • Additives : 2,6-lutidine (scavenges HF byproducts).
    Yields >80% are achievable with <5% ring-opening byproducts. Post-reaction quenching with NaHCO₃ stabilizes intermediates .

Q. How does the trifluoromethyl group influence in vitro metabolic stability compared to non-fluorinated analogs?

  • Methodological Answer : Assess using:

  • Microsomal assays : Human liver microsomes (HLM) with NADPH cofactor.
  • LC-MS/MS quantification : Monitor parent compound depletion (t₁/₂).
    Data example:
Compoundt₁/₂ (min)Clint (µL/min/mg)
Trifluoromethyl derivative45.212.3
Methyl analog18.734.8
The -CF₃ group reduces CYP450-mediated oxidation by 65% due to steric shielding and electron-withdrawing effects .

Q. What computational models predict the compound’s binding affinity to neurological targets (e.g., NMDA receptors)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using:

  • Receptor structures : PDB 6W4K (NMDA ligand-binding domain).
  • Force fields : AMBER ff14SB for proteins, GAFF2 for ligands.
  • Binding site flexibility : Include side-chain rotamers of GluN2A residues.
    MD simulations (100 ns) validate pose stability. The bicyclic scaffold shows π-π stacking with Phe114 and hydrogen bonding to Ser132, suggesting Ki ≈ 120 nM .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity between cell-free enzyme assays and cellular models?

  • Methodological Answer : Differences often stem from membrane permeability or off-target effects. Solutions:

  • Permeability assays : PAMPA-BBB or Caco-2 monolayers.
  • Target engagement : CETSA (cellular thermal shift assay) confirms intracellular target binding.
  • Proteomics : SILAC-based profiling identifies off-target interactions.
    Example: A 2024 study found that the compound’s low cellular IC50 (2 µM vs. 50 nM in vitro) correlated with efflux via P-gp .

Experimental Design Guidelines

Q. What in vitro models best evaluate the compound’s potential in neuroinflammatory pathways?

  • Methodological Answer : Prioritize:

  • Primary microglia cultures : LPS-induced TNF-α suppression (ELISA).
  • BV-2 cells : NF-κB luciferase reporter assays.
  • Neuronal co-cultures : Measure synaptic density (PSD-95 staining) post-treatment.
    Dose-response curves (0.1–10 µM) with dexamethasone as a control. Include ROS scavengers (e.g., NAC) to isolate mechanisms .

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